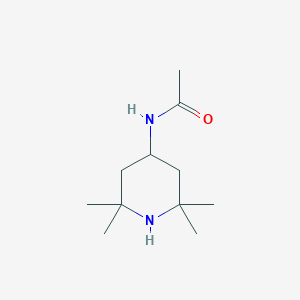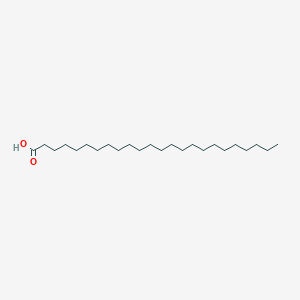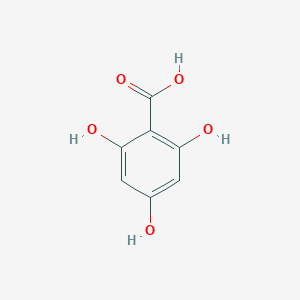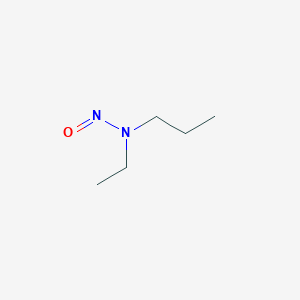
Azaperol
Descripción general
Descripción
- Azaperol , a metabolite of the veterinary butyrophenone tranquilizer azaperone, was identified as a reduction product, specifically the corresponding carbinol derivative. It retains some neuroleptic activity despite being more polar than azaperone (Rauws et al., 1976).
Synthesis Analysis
- The structure of Azaperol was confirmed through synthesis after its initial discovery in various animal tissues post-injection of azaperone (Rauws et al., 1976).
Molecular Structure Analysis
- Detailed molecular structure analysis specific to Azaperol is not directly available, but the identification through mass spectrometry suggests a structure related closely to azaperone, differentiated primarily by its increased polarity (Rauws et al., 1976).
Chemical Reactions and Properties
- Upon intravenous administration in rats, Azaperol is partially oxidized back to azaperone, indicating its involvement in reversible metabolic pathways (Rauws et al., 1976).
Physical Properties Analysis
- While specific physical properties of Azaperol are not detailed in the available literature, its higher polarity compared to azaperone is a significant physical characteristic (Rauws et al., 1976).
Chemical Properties Analysis
- Azaperol's chemical behavior, particularly its conversion to azaperone upon oxidation, reveals its chemical stability and reactivity. This interconversion plays a role in its pharmacological action and presence in animal tissues (Rauws et al., 1976).
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Applications
Azoles, including compounds like Azaperol, play a crucial role in antifungal therapy. Their mechanism involves inhibiting the cytochrome P450-dependent enzyme sterol 14α-demethylase, which is crucial in the ergosterol biosynthetic pathway. This inhibition disrupts the cell membrane of fungi, providing a broad spectrum of activity against yeasts and filamentous fungi. These compounds have also been repurposed for treating protozoan infections, such as human leishmaniasis, due to their broad-spectrum activity (Emami, Tavangar, & Keighobadi, 2017).
Cancer Research and Treatment
Azoles have been identified for their potential in cancer therapy. Their varied pharmacological properties and structural diversity make them promising candidates for developing new therapeutic agents. More than 20 azepane-based drugs, a structural motif related to azoles, have been approved by the FDA for treating various diseases, including cancer. This emphasizes the pharmaceutical significance of azepane and azole motifs in drug discovery and their application in developing anticancer agents (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Neurofunctional Research
Research into psychotherapeutic drugs, including azole-related compounds, has explored their developmental toxicity and neurotoxicity. This includes investigations into the effects of these drugs on nervous system development during gestation and after birth in mammals. Such studies are crucial for understanding the embryotoxicity risk of psychotherapeutic drugs used by pregnant women and their potential impact on fetal development. This research area reflects the broader implications of azoles beyond their antimicrobial and antifungal applications, touching on important considerations in neurofunctional sequelae and developmental exposure (Costa, Steardo, & Cuomo, 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXYAFNPMXCRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950731 | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azaperol | |
CAS RN |
2804-05-9 | |
| Record name | Azaperol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaperol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)





![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)




![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)

